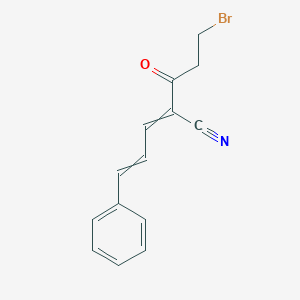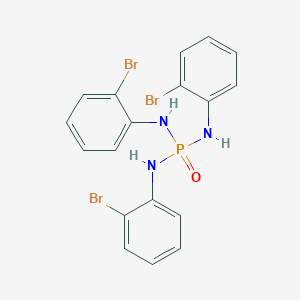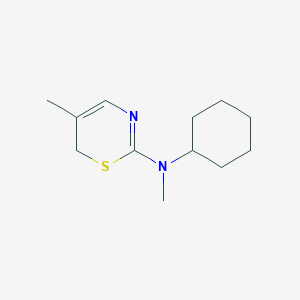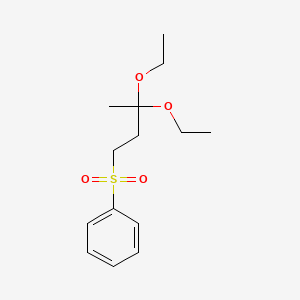![molecular formula C9H11N11O B14385158 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine CAS No. 89419-08-9](/img/structure/B14385158.png)
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of azido groups and a purine base, which makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine typically involves multiple steps. One common approach is to start with a purine derivative and introduce the azido groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the azidation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido groups can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purin-2-ol: Another purine derivative with different functional groups.
Methoxymethylguanine: Contains a methoxymethyl group instead of azido groups.
Tenofovir disoproxil fumarate: A nucleotide analog with antiviral properties.
Uniqueness
What sets 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine apart is its unique combination of azido groups and a purine base. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Properties
CAS No. |
89419-08-9 |
|---|---|
Molecular Formula |
C9H11N11O |
Molecular Weight |
289.26 g/mol |
IUPAC Name |
9-(1,3-diazidopropan-2-yloxymethyl)purin-6-amine |
InChI |
InChI=1S/C9H11N11O/c10-8-7-9(14-3-13-8)20(4-15-7)5-21-6(1-16-18-11)2-17-19-12/h3-4,6H,1-2,5H2,(H2,10,13,14) |
InChI Key |
MDYMMWNHYOJOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)COC(CN=[N+]=[N-])CN=[N+]=[N-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)


![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)


![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)

![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)



